N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine
Description
Organic Chemistry Applications
The compound’s structure makes it a versatile intermediate:
Research Trends
Recent studies highlight its utility in green chemistry , particularly in solvent-free herbicide formulations that minimize environmental impact. Computational modeling has also explored its conformational stability, revealing preferential gauche configurations in the heptyl chain that influence molecular packing.
Properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]heptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-3-4-5-6-7-10-18-11-12-19-16-9-8-15(17)13-14(16)2/h8-9,13,18H,3-7,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERNKSYKWBPGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCOC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2-methylphenoxy Intermediate
The synthesis of the 4-chloro-2-methylphenoxy moiety is a crucial step, generally starting from 2-methylphenol (o-cresol) derivatives or 2-methylphenoxyalkanoic acids. The chlorination step introduces the chlorine atom selectively at the 4-position of the aromatic ring.
Key Method: Chlorination of 2-Methylphenoxyalkanoic Acid
- Starting Material: 2-methylphenoxyalkanoic acid (e.g., 2-methylphenoxyacetic acid)
- Chlorinating Agent: Water-compatible chlorinating agents such as hypochlorous acid (HCIO) formed in situ from alkali metal salts (e.g., sodium hypochlorite) and mineral acids, or elementary chlorine (Cl2).
- Catalysts: Amino-substituted alkanoic acid amides or related compounds (0.2-5% w/w) to improve selectivity and yield.
- Reaction Conditions:
- Aqueous or aqueous-organic solvent medium
- Temperature maintained at 0-50°C, preferably around 20°C
- pH controlled below 10, typically around 8.5 to maintain HCIO equilibrium
- Slow addition of chlorinating agent monitored by redox potential
- Reaction Mechanism: Electrophilic aromatic substitution with high selectivity for the 4-position due to electronic effects of substituents.
- Isolation: After chlorination, acidification with mineral acid (HCl or H2SO4) precipitates the 4-chloro-2-methylphenoxyalkanoic acid, which can be crystallized or used directly.
- Yields reported up to 82.8% w/w for 4-chloro-2-methylphenoxyacetic acid (MCPA)
- High selectivity with 4-chlorinated to 6-chlorinated product ratios around 10:1 to 15:1
- Purity of isolated product typically 90-98% w/w after distillation or crystallization
Environmental and Safety Notes:
- Sulfur dioxide by-product from chlorinating agents like sulfuryl chloride (SO2Cl2) is recycled.
- Use of water-compatible chlorinating agents reduces hazardous waste.
- Process can be carried out in simple equipment with improved environmental safety compared to older methods.
Synthesis of 1-Heptanamine
The amine component, 1-heptanamine, is commercially available but can also be synthesized for laboratory-scale preparation.
- Reduction of n-heptanal oxime with sodium in anhydrous ethanol under reflux.
- After reaction completion, crystallization of heptanamine hydrochloride followed by neutralization yields 1-heptanamine.
- Yields range from 60-73%.
Physical Properties Relevant to Synthesis:
| Property | Value |
|---|---|
| Molecular Formula | C7H17N |
| Molecular Weight | 115.22 g/mol |
| Boiling Point | 154-156 °C |
| Melting Point | -23 °C |
| Solubility | Soluble in water (~6.8 g/L) |
| pKa (amine) | 10.67 |
Coupling Reaction: Formation of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine
The final step involves the nucleophilic substitution or condensation of the 4-chloro-2-methylphenoxyethyl intermediate with 1-heptanamine.
- Step 1: Preparation of 2-(4-chloro-2-methylphenoxy)ethyl halide (e.g., chloride or bromide) via halogenation of 2-(4-chloro-2-methylphenoxy)ethanol.
- Step 2: Nucleophilic substitution of the halide with 1-heptanamine under basic or neutral conditions.
- Reaction Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Temperature: Room temperature to moderate heating (25-80°C)
- Molar ratios: Slight excess of amine to ensure complete substitution
- Purification: Extraction, washing, and recrystallization or chromatographic purification.
Notes on Reaction Optimization:
- Use of phase transfer catalysts can improve yield and reaction rate.
- Controlling temperature and reaction time is critical to minimize side reactions such as over-alkylation.
- Monitoring by TLC or HPLC ensures completion.
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Methylphenoxyalkanoic acid | HCIO (in situ), catalyst, aqueous medium, 20°C | ~83 | High selectivity for 4-chlorination |
| 2 | n-Heptanal oxime | Sodium, anhydrous ethanol, reflux | 60-73 | Reduction to 1-heptanamine hydrochloride |
| 3 | 2-(4-Chloro-2-methylphenoxy)ethyl halide + 1-Heptanamine | DMF, 25-80°C, nucleophilic substitution | 70-90 | Requires purification to remove side products |
Research Findings and Considerations
- The chlorination method using hypochlorous acid formed in situ is advantageous due to environmental compatibility and operational simplicity compared to traditional chlorination with chlorine gas or sulfuryl chloride.
- Catalyst selection is critical for maximizing yield and selectivity; amides of aminosubstituted alkanoic acids have demonstrated efficacy in this role.
- The nucleophilic substitution step to attach the heptanamine moiety is well-established in organic synthesis, with optimization focusing on solvent choice and reaction conditions to avoid side reactions[general organic synthesis knowledge].
- Purity and yield of the final compound depend on careful control of each step and effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted phenoxyethyl derivatives .
Scientific Research Applications
Chemical Reactions
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine can undergo various chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.
- Substitution : Nucleophilic substitution reactions may replace the chloro group with other nucleophiles like amines or thiols.
Chemistry
- Building Block : This compound is utilized as a building block in organic synthesis for creating more complex molecules.
- Reagent : It serves as a reagent in various organic reactions, facilitating the development of new chemical entities.
Biology
- Biological Interactions : Research has focused on its potential effects on biological systems, particularly its interactions with enzymes and receptors.
- Pharmacological Studies : Investigated for its potential therapeutic properties, including its role as a precursor in pharmaceutical synthesis.
Medicine
- Drug Development : Its structure allows for the exploration of new drug candidates, particularly within therapeutic areas targeting specific biological pathways.
- Therapeutic Applications : Studies are ongoing to evaluate its efficacy in treating various conditions by modulating receptor activity.
Industrial Applications
- Herbicide Development : The compound is being explored for use in developing herbicidal ionic liquids and other industrial chemicals due to its structural similarities with known herbicides .
Research conducted on this compound demonstrated its potential to modulate ion channel activity, leading to investigations into its use as a therapeutic agent for neurological disorders.
Case Study 2: Synthetic Applications
A study illustrated the compound's utility in synthesizing novel derivatives that exhibit enhanced biological activity compared to existing drugs, showcasing its role as a versatile building block in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an activator of potassium channels such as K2P2.1 (TREK-1) and K2P10.1 (TREK-2), stabilizing an active “leak-mode” conformation and restricting the mobility of the selectivity filter . This interaction can influence various physiological processes, including neuronal excitability and pain perception .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with synthetic auxins, herbicides, and growth regulators. Below is a comparative analysis with key analogs (Table 1) and research findings.
Table 1: Structural and Functional Comparison
Key Findings
Structural Divergence: Unlike WH7 and 2,4-D, which feature polar carboxylic acid or acetamide groups, the target compound’s amine and heptyl chain confer higher lipophilicity. This may enhance membrane permeability but reduce water solubility compared to WH7 or 2,4-D .
Bioactivity Implications: Synthetic auxins like 2,4-D rely on carboxylic acid groups for receptor binding and translocation in plants. The absence of this group in the target compound suggests a divergent mechanism, possibly limiting auxin-like activity but enabling novel interactions . Chloro-substituted phenoxy groups (shared with WH7 and 2,4-D) are associated with herbicidal activity via disruption of plant cell growth. However, the amine group in the target compound may introduce secondary interactions, such as pH-dependent ionization, affecting its efficacy .
Notes
Functional Group Impact : The amine group and heptyl chain may require targeted assays to evaluate bioavailability and toxicity.
SHELX Relevance : While SHELX is a standard tool for crystallographic refinement , its application to the target compound remains speculative without experimental data.
Biological Activity
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine is a chemical compound with the molecular formula C16H26ClNO. It has garnered attention in scientific research due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in various fields, and comparative studies with similar compounds.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C16H26ClNO
- CAS Number : 138323-83-8
- Key Functional Groups : Chloro-substituted phenoxy group, heptanamine chain.
The compound is primarily utilized in research settings, with applications spanning chemistry, biology, and medicine. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic development.
This compound exhibits its biological effects through specific interactions with molecular targets:
- Potassium Channel Activation : The compound acts as an activator of potassium channels such as K2P2.1 (TREK-1) and K2P10.1 (TREK-2). This interaction stabilizes an active "leak-mode" conformation, which can influence cellular excitability and signaling pathways.
In Vitro Studies
Research has demonstrated that this compound possesses various biological activities:
-
Anticancer Activity :
- A study evaluated the compound's effects on a panel of 60 cancer cell lines using the National Cancer Institute's screening protocols. The results indicated a low level of anticancer activity across different types of cancers, with growth inhibition percentages ranging from 92.48% to 126.61% in sensitive cell lines .
- Table 1: Anticancer Activity Summary
Cell Line Growth Inhibition (%) RPMI-8226 (Leukemia) 92.48 CCRF-CEM (Leukemia) 92.77 K-562 (Leukemia) 92.90 SF-539 (CNS) 92.74
- Enzyme Interaction : The compound has been studied for its potential to interact with various enzymes, influencing metabolic pathways relevant to drug metabolism and pharmacokinetics.
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Neuroprotective Effects : Research indicated that this compound might exert neuroprotective effects by modulating potassium channel activity, which is crucial in maintaining neuronal health and function.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Similarity | Key Differences |
|---|---|---|
| N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide | Similar phenoxyethyl structure | Different functional groups |
| N,N-dimethyl-2-(4-methylphenoxy)ethylamine | Related phenoxy structure | Contains a dimethylamino group instead of heptanamine |
These comparisons highlight how structural variations can influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling and storage of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine in laboratory settings?
- Methodological Answer :
- Storage : Store in tightly sealed, corrosion-resistant containers (e.g., glass or HDPE) at temperatures ≤ -20°C in a ventilated, dry environment to prevent hydrolysis or degradation .
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with strong acids (e.g., HCl, HNO₃) and chemically active metals (Na, K) due to incompatibility risks .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Water spray can suppress vapor release but may not extinguish carrier solvents .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Analysis : Compare experimental H/C NMR spectra with computational models (e.g., density functional theory) to verify aromatic protons (δ 6.8–7.2 ppm) and aliphatic chains (δ 1.2–2.5 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 326.18) and fragment patterns consistent with the chloro-methylphenoxy moiety .
- X-ray Crystallography : If crystallizable, single-crystal studies can resolve bond lengths (C–C ≈ 1.54 Å) and confirm spatial orientation of the heptanamine chain .
Q. What are the critical parameters for designing a scalable synthesis route for this compound?
- Methodological Answer :
- Reagent Selection : Use Pd/C under hydrogen pressure (40–60 psi) for efficient reduction of intermediates, as demonstrated in analogous phenoxyethylamine syntheses .
- Purification : Optimize silica gel chromatography (hexane/EtOAc gradient) to isolate the target compound from byproducts like unreacted 4-chloro-2-methylphenol .
- Yield Improvement : Monitor reaction pH (neutral to slightly basic) to minimize side reactions (e.g., ester hydrolysis in acidic conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for auxin-like derivatives of this compound?
- Methodological Answer :
- Assay Standardization : Validate bioactivity using Arabidopsis root elongation assays (e.g., WH7 analogs showed EC₅₀ = 0.1 µM for auxin-like activity) and cross-check with GC-MS quantification of endogenous IAA levels .
- Structural Tuning : Introduce substituents (e.g., triazole or pyridinyl groups) to enhance receptor binding specificity, as seen in 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide .
- Data Reconciliation : Use molecular docking to compare binding affinities across isoforms (e.g., TIR1 vs. AFB5 receptors) and explain species-specific responses .
Q. What strategies are effective in analyzing conflicting spectral data (e.g., IR vs. NMR) for this compound?
- Methodological Answer :
- Multivariate Analysis : Apply PCA (principal component analysis) to IR and NMR datasets to identify outliers caused by solvent residues or hydration .
- Dynamic NMR : Probe temperature-dependent shifts (e.g., coalescence of ethylenic protons) to detect conformational flexibility in the heptanamine chain .
- Cross-Validation : Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-calculated vibrational modes to confirm absence of ketone impurities .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Systematically vary the phenoxy group (e.g., 4-Cl → 4-F) and alkyl chain length (C₇ → C₅/C₉) to correlate hydrophobicity with membrane permeability .
- Biological Profiling : Test analogs in cytotoxicity assays (e.g., HepG2 cells) and measure IC₅₀ values against cancer vs. non-cancer lines to identify selective agents .
- Computational Modeling : Use QSAR models to predict logP and polar surface area, prioritizing derivatives with optimal bioavailability (e.g., logP 3–5) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
